molecular formula C32H32N4O4 B13142145 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- CAS No. 70945-58-3

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)-

Cat. No.: B13142145
CAS No.: 70945-58-3
M. Wt: 536.6 g/mol
InChI Key: JISSSUKHAKMIRY-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- is a complex organic compound belonging to the anthraquinone family This compound is characterized by its anthracenedione core, which is substituted with hydroxy and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- typically involves multi-step organic reactions. One common approach starts with the preparation of 1,4-dihydroxy-9,10-anthracenedione, which is then subjected to a series of substitution reactions to introduce the amino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups typically yields quinones, while reduction can produce hydroquinones .

Scientific Research Applications

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This compound stabilizes the cleavable complex of topoisomerase II and DNA, leading to increased incidence of double-strand breaks and ultimately inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and inhibit topoisomerase II makes it a promising candidate for antineoplastic research .

Properties

CAS No.

70945-58-3

Molecular Formula

C32H32N4O4

Molecular Weight

536.6 g/mol

IUPAC Name

1,4-dihydroxy-5,8-bis[2-(N-methylanilino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C32H32N4O4/c1-35(21-9-5-3-6-10-21)19-17-33-23-13-14-24(34-18-20-36(2)22-11-7-4-8-12-22)28-27(23)31(39)29-25(37)15-16-26(38)30(29)32(28)40/h3-16,33-34,37-38H,17-20H2,1-2H3

InChI Key

JISSSUKHAKMIRY-UHFFFAOYSA-N

Canonical SMILES

CN(CCNC1=C2C(=C(C=C1)NCCN(C)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4C2=O)O)O)C5=CC=CC=C5

Origin of Product

United States

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